Hydrogen Bond Acceptor Count and Topological Polar Surface Area: 6-Cyano vs. Des-Cyano Naphthalene Weinreb Amide
The 6-cyano substituent elevates the hydrogen bond acceptor (HBA) count from 1 (for N-methoxy-N-methylnaphthalene-2-carboxamide, CAS 113443-62-2) to 3, and increases the topological polar surface area (TPSA) by approximately 30 Ų (from <30 Ų to 53.3 Ų). This shift has direct implications for oral bioavailability prediction according to Lipinski and Veber rules [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and TPSA |
|---|---|
| Target Compound Data | HBA = 3, TPSA = 53.3 Ų, XLogP3 = 2.4 (CAS 653604-30-9) |
| Comparator Or Baseline | HBA = 1, TPSA ~29.5 Ų (estimated), XLogP3 ~3.0 (CAS 113443-62-2, des-cyano analog) |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +24 Ų; ΔXLogP3 ≈ -0.6 |
| Conditions | Computed properties from PubChem (Cactvs 3.4.6.11 and XLogP3 3.0); TPSA for comparator estimated from structure. |
Why This Matters
The increased polarity and hydrogen bonding capacity of the 6-cyano derivative alters its suitability for membrane permeation and protein binding, making the des-cyano analog a non-interchangeable surrogate in any assay or synthetic sequence where molecular recognition or partitioning differs.
- [1] PubChem. 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-. PubChem CID 11299436. Computed Properties: HBA = 3, TPSA = 53.3 Ų, XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/11299436 View Source
- [2] PubChem. N-Methoxy-N-methylnaphthalene-2-carboxamide. PubChem CID 3850908. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/3850908 View Source
